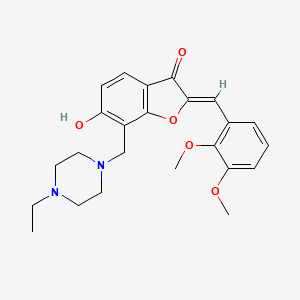
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. The requested compound has a benzimidazole core, with a 2-bromo-1,1,2,2-tetrafluoroethyl group attached to one of the nitrogen atoms of the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring system, followed by the introduction of the 2-bromo-1,1,2,2-tetrafluoroethyl group. The benzimidazole ring can be synthesized by the reaction of o-phenylenediamine with a carboxylic acid (or its equivalent), while the 2-bromo-1,1,2,2-tetrafluoroethyl group can be introduced using a suitable bromo-fluoroalkane .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The 2-bromo-1,1,2,2-tetrafluoroethyl group is a halogenated alkyl group, which is likely to be quite reactive due to the presence of the bromine atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be dominated by the 2-bromo-1,1,2,2-tetrafluoroethyl group. This group could undergo nucleophilic substitution reactions with a suitable nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the benzimidazole and the 2-bromo-1,1,2,2-tetrafluoroethyl moieties. The benzimidazole ring is likely to contribute to the compound’s aromaticity and stability, while the 2-bromo-1,1,2,2-tetrafluoroethyl group would be expected to enhance its reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives
A study outlines a method for synthesizing 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, providing a pathway for the generation of various benzimidazole derivatives, including potentially the 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (Lygin & Meijere, 2009). This work highlights the versatility of benzimidazole compounds in synthetic chemistry.
Antiviral Activity
Benzimidazole analogues have been investigated for their potential antiviral activities. One study demonstrated the synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole derivatives as inhibitors against enzymes of selected Flaviviridae, showing promise in antiviral research (Bretner et al., 2005).
Organic Synthesis and Drug Development
Research into 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives has shown efficient one-pot reactions for their preparation, with subsequent bromination leading to the formation of bromodifluoromethyl benzo-1,3-diazoles, a key step in the synthesis of new drug molecules (Ge et al., 2007).
Antifungal and Antiproliferative Activities
The synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives has been explored for their antifungal activities, highlighting the potential of these compounds in developing new antifungal agents (Khabnadideh et al., 2012). Additionally, certain 2-aminobenzimidazole derivatives exhibited antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Nawrocka et al., 2004).
Molecular Synthesis and Characterization
Studies have also focused on the synthesis of benzimidazolium-based ionic liquids and their potential applications in various chemical reactions, demonstrating the compound's utility in enhancing reaction conditions (Zhen, 2009). This research provides insights into the adaptability and functionality of benzimidazole derivatives in chemistry.
Propriétés
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4N2/c10-8(11,12)9(13,14)16-5-15-6-3-1-2-4-7(6)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFAJYVOSFEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

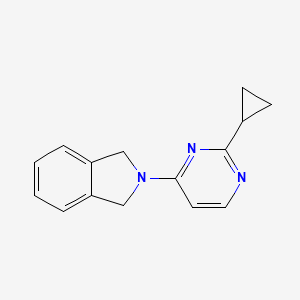
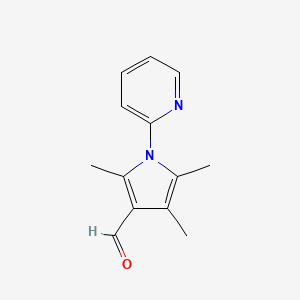
![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)
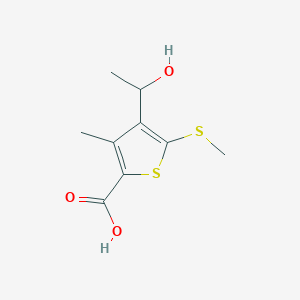
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)
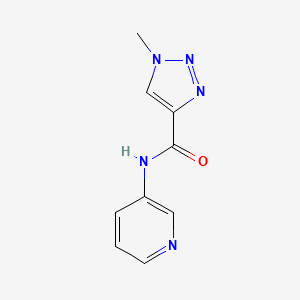
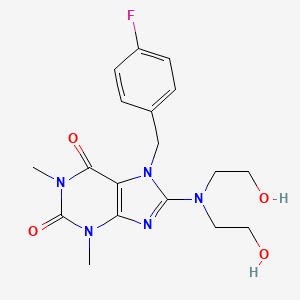
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)
